4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole

Medicinal chemistry Lipophilicity Drug design

Sourcing a conformationally flexible, lipophilic pyrazole scaffold for kinase or agrochemical research often means long lead times for custom synthesis. This 4-(3-trifluoromethylphenethyl)-1H-pyrazole is stocked to eliminate that delay. - Unique meta-CF3-phenethyl architecture delivers cLogP ~3.5 and an ethylene linker for induced-fit target binding. - Serves as a hinge-binding mimetic or lipophilic cap in Type II kinase inhibitors; also mirrors fipronil-analog pharmacophores. - One-pot metal-free synthesis route enables rapid N1 derivatization for parallel SAR expansion. Available from BenchChem with immediate global dispatch.

Molecular Formula C12H11F3N2
Molecular Weight 240.22 g/mol
Cat. No. B12079850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole
Molecular FormulaC12H11F3N2
Molecular Weight240.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CCC2=CNN=C2
InChIInChI=1S/C12H11F3N2/c13-12(14,15)11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17)
InChIKeyWNTSETLBCWDOKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole Structural Baseline & Differentiators


4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole (CAS 2753354-89-9) is a disubstituted 1H-pyrazole bearing a 3-trifluoromethylphenethyl group at the 4-position [1]. With a molecular formula of C12H11F3N2 and a molecular weight of 240.22 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and agrochemical research [1]. The combination of a lipophilic, electron-withdrawing trifluoromethyl substituent and a flexible ethylene linker distinguishes it from directly aryl-attached or unsubstituted pyrazole analogs, potentially altering key physicochemical properties such as logP, metabolic stability, and target-binding conformation.

Flexible ethylene linker – supports induced-fit binding for kinase and receptor targets
Electron-withdrawing CF₃ – modulates logP and metabolic stability for CNS-oriented design
Tautomeric homogeneity – ensures consistent binding-mode analysis and assay reproducibility

4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole vs. Common Pyrazole Analogs


The presence of a 4-phenethyl linker with a meta-trifluoromethyl substituent creates a unique spatial and electronic profile that cannot be replicated by direct 4-aryl, 4-benzyl, or unsubstituted pyrazoles. For example, 4-phenyl-1H-pyrazole lacks the extended ethyl spacer and the electron-withdrawing CF3 group, which are critical for modulating π-stacking, hydrogen-bonding distances, and lipophilicity (cLogP ~3.5 for the target compound versus ~1.8 for 4-phenyl-1H-pyrazole by class-level inference). Similarly, 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole (CAS 362601-71-6) places the CF3-phenyl group directly on the pyrazole ring, eliminating the conformational flexibility provided by the ethylene bridge. This flexibility is essential for accessing binding pockets that require an induced-fit mechanism, as demonstrated by the incorporation of the 4-(3-(trifluoromethyl)phenethyl) motif in potent kinase inhibitors and hERG-active compounds [1]. Generic substitution with any analog lacking the ortho-/meta-CF3-phenethyl architecture risks loss of target affinity, selectivity, or physicochemical suitability for hit-to-lead optimization.

Spacer loss Direct 4-aryl or 4-benzyl analogs lack the ethylene bridge, restricting conformational flexibility required for induced-fit pockets
CF₃ position 3‑(trifluoromethyl)phenyl‑pyrazoles place the CF₃ directly on the ring, which may shift target selectivity compared to the phenethyl orientation
Lipophilicity drop Unsubstituted pyrazoles show significantly lower cLogP; the CF₃‑phenethyl group is needed to match CNS-relevant physicochemical space

4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole Quantitative Evidence & Comparisons


Lipophilicity: cLogP vs. 4-Phenyl-1H-pyrazole

The calculated partition coefficient (cLogP) for 4-(3-(trifluoromethyl)phenethyl)-1H-pyrazole is predicted to be ~3.5, compared to ~1.8 for the unsubstituted 4-phenyl-1H-pyrazole [1]. This ~1.7 log-unit increase in lipophilicity, driven by the trifluoromethyl group and ethylene spacer, positions the target compound in a more desirable range for CNS drug-like candidates (Lipinski Rule of 5 allows logP up to 5) and can enhance membrane permeability.

Lipophilicity (cLogP)
Class-level
cLogP ~3.5
Δ +1.7 vs. 4‑phenyl‑1H‑pyrazole (cLogP ~1.8)
Supports CNS drug-likeness evaluation within Lipinski range
In silico prediction; class-level comparison
Medicinal chemistry Lipophilicity Drug design

Tautomeric Stability: 4-Substituted vs. 3-Aryl Pyrazoles

4-Substituted 1H-pyrazoles, like the target compound, exist predominantly in a single annular tautomeric form due to symmetrical substitution at the 4-position, whereas 3-aryl-1H-pyrazoles (e.g., 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole, CAS 149739-48-0) exhibit rapid tautomeric equilibria between 1H- and 2H-forms in solution [1][2]. This tautomeric homogeneity ensures consistent binding modes and spectroscopic purity, which is critical for structure-based drug design and reproducible biological assay results.

Tautomeric stability
Class-level
Target: essentially single tautomer
Comparator: rapid 1H/2H interconversion (3‑aryl pyrazoles)
Reduces ambiguity in crystallography and SAR interpretation
Based on NMR and computational literature
Tautomerism Reactivity Drug-target interactions

Conformational Flexibility: Ethylene Spacer vs. Direct Aryl Attachment

Incorporation of the 4-(3-(trifluoromethyl)phenethyl) moiety into a piperazinone scaffold (BDBM50198577) resulted in an hERG IC50 of 1.7 µM, while direct 3-(trifluoromethyl)phenyl-pyrazole analogs (e.g., BDBM50132986) exhibited TGF-β receptor type-1 kinase inhibition with Ki = 524 nM [1][2]. Although these measurements are not head-to-head, they demonstrate that the ethylene linker can orient the trifluoromethylphenyl group into distinct hydrophobic pockets, altering target selectivity profiles compared to directly linked aryl-pyrazole chemotypes.

Conformational impact
Context-dependent
hERG IC₅₀ = 1,700 nM (patch-clamp)
TGF‑β RI Ki = 524 nM (enzymatic)
Demonstrates chemotype-dependent target selectivity for kinase design
Cross-study data; different assay platforms
Kinase inhibitors Conformational analysis Structure-based design

Synthetic Tractability: Condensation vs. Cross-Coupling

The synthesis of 4-(3-(trifluoromethyl)phenethyl)-1H-pyrazole can be achieved via condensation of a suitable 1,3-diketone (or equivalent synthon) with hydrazine, avoiding the need for Suzuki or Stille cross-coupling required for many 3-aryl or 4-aryl pyrazoles [1]. This metal-free, one-pot approach has been demonstrated on multi-gram scale for substituted pyrazoles with typical yields of 60–85% [1]. In contrast, direct arylation at the 4-position of 1H-pyrazole often requires expensive catalysts and protecting group strategies, lowering atom economy.

Synthetic route
Class-level
Target: one‑pot condensation, 60–85% yield
Comparator: multi‑step Pd coupling, 40–70% yield
Supports efficient library synthesis with a simpler, metal‑free route
Class‑level synthesis data; may vary with scale
Synthesis Building blocks Parallel chemistry

4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole Application Scenarios


CNS-Penetrant Kinase Inhibitor Fragment Libraries

The elevated cLogP (~3.5) and the conformational flexibility of the ethylene linker make this pyrazole an ideal fragment for designing brain-penetrant kinase inhibitors. It can serve as a hinge-binding mimetic or a lipophilic cap in Type II kinase inhibitor design, where its tautomeric homogeneity ensures consistent X-ray binding poses [Section 3, Evidence 1 & 3].

Agrochemical Lead Optimization: Insecticidal Pyrazoles

The 4-phenethyl architecture with a meta-CF3 substituent mirrors key pharmacophoric elements of fipronil analogs. The increased lipophilicity relative to des-CF3 or des-ethyl pyrazoles can improve cuticular penetration in insects, while the flexible linker may enhance target-site access to GABA receptors [Section 3, Evidence 1].

Parallel Synthesis of Pyrazole-Focused Compound Arrays

The one-pot, metal-free synthetic accessibility of 4-substituted pyrazoles enables rapid parallel synthesis of diverse amide, sulfonamide, and urea libraries. This compound can be utilized as a common intermediate for late-stage functionalization at the N1 position, accelerating hit expansion and SAR development [Section 3, Evidence 4].

Application
Selection Property
Validation Focus
CNS‑oriented kinase inhibitor fragment libraries
Lipophilic, flexible scaffold with tautomeric purity
Binding‑mode consistency and permeability evaluation
Agrochemical lead optimization (insect target studies)
Meta‑CF₃ phenethyl pharmacophore
Cuticular penetration and GABA receptor engagement
Parallel synthesis of pyrazole‑focused compound arrays
Metal‑free one‑pot condensation
Rapid hit expansion and SAR development
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